

# confirming the dual JAK2/SRC inhibitory action of vortioxetine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Vortioxetine Hydrobromide |           |
| Cat. No.:            | B611705                   | Get Quote |

## Vortioxetine Hydrobromide: A Dual Inhibitor of JAK2 and SRC Kinases

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

**Vortioxetine hydrobromide**, an FDA-approved antidepressant, has been identified as a novel dual inhibitor of Janus kinase 2 (JAK2) and Proto-oncogene tyrosine-protein kinase (Src).[1] This guide provides a comprehensive comparison of vortioxetine's inhibitory action against these two critical oncogenic kinases, supported by experimental data and detailed methodologies for key assays.

## **Comparative Inhibitory Activity**

**Vortioxetine hydrobromide** demonstrates potent inhibitory effects on both JAK2 and Src kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of vortioxetine and compare them with other established inhibitors of JAK2 and Src.

Table 1: IC50 Values of Vortioxetine Hydrobromide against JAK2 and Src

| Kinase | Vortioxetine Hydrobromide IC50 (μM) |
|--------|-------------------------------------|
| JAK2   | 8.529[1]                            |
| Src    | 6.497[1]                            |



Table 2: Comparative IC50 Values of Selected JAK2 Inhibitors

| Inhibitor                 | JAK2 IC50 (nM)     |
|---------------------------|--------------------|
| Ruxolitinib               | 2.8[2][3][4][5][6] |
| Fedratinib                | 3[7][8][9][10][11] |
| Vortioxetine Hydrobromide | 8529[1]            |

Table 3: Comparative IC50 Values of Selected Src Inhibitors

| Inhibitor                 | Src IC50 (nM)       |
|---------------------------|---------------------|
| Dasatinib                 | 0.8 - <1[12][13]    |
| Bosutinib                 | 1.2[14][15][16][17] |
| Saracatinib (AZD0530)     | 2.7[18][19][20][21] |
| Vortioxetine Hydrobromide | 6497[1]             |

## **Signaling Pathway Inhibition**

**Vortioxetine hydrobromide** exerts its anti-proliferative effects by targeting the JAK2/SRC-STAT3 signaling pathway. By inhibiting both JAK2 and Src, vortioxetine effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector that promotes cell proliferation and survival.





Click to download full resolution via product page

Caption: Vortioxetine inhibits the JAK2/SRC-STAT3 pathway.

#### **Experimental Protocols**

Detailed methodologies for the key experiments confirming the dual inhibitory action of vortioxetine are provided below.

#### **In Vitro Kinase Assay (Luminescent)**

This assay evaluates the direct inhibitory effect of vortioxetine on the kinase activity of JAK2 and Src.

- Reagents and Materials:
  - Recombinant active JAK2 or Src kinase
  - Kinase substrate (e.g., a generic tyrosine kinase substrate)
  - ATP
  - Vortioxetine hydrobromide (various concentrations)



- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white plates
- Luminometer
- Procedure:
  - Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in the wells of a 96-well plate.
  - 2. Add **vortioxetine hydrobromide** at a range of concentrations to the wells. Include a DMSO control.
  - 3. Initiate the kinase reaction by adding ATP to each well.
  - 4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - 5. Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
  - 6. Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.
  - 7. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of vortioxetine.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of vortioxetine to JAK2 and Src within intact cells.

- · Reagents and Materials:
  - Gastric cancer cell lines (e.g., HGC27, AGS)
  - Vortioxetine hydrobromide
  - DMSO (vehicle control)



- PBS
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies against JAK2 and Src
- Procedure:
  - 1. Treat cells with either **vortioxetine hydrobromide** or DMSO for a specified duration (e.g., 24 hours).
  - 2. Harvest and resuspend the cells in PBS.
  - 3. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
  - 4. Lyse the cells by freeze-thawing.
  - 5. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
  - 6. Collect the supernatant containing the soluble proteins.
  - 7. Analyze the levels of soluble JAK2 and Src in the supernatant by Western blotting.
  - 8. Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of vortioxetine indicates direct binding and stabilization of the target protein.





Click to download full resolution via product page

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

#### **Western Blot for STAT3 Phosphorylation**

This method is used to determine the effect of vortioxetine on the activation of the downstream effector STAT3.

Reagents and Materials:



- Gastric cancer cell lines
- Vortioxetine hydrobromide
- Lysis buffer
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
  - Treat cells with increasing concentrations of vortioxetine hydrobromide for a specified time.
  - 2. Lyse the cells and determine the protein concentration of the lysates.
  - 3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - 4. Block the membrane and then incubate it with the primary antibody against phospho-STAT3 overnight at 4°C.
  - 5. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
  - 6. Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - 7. Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.
  - 8. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Vortioxetine hydrobromide inhibits the growth of gastric cancer cells in vivo and in vitro by targeting JAK2 and SRC PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ruxolitinib for the Treatment of Essential Thrombocythemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib in 2025 and beyond: indications and future applications PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical Utility of Fedratinib in Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Bosutinib | Autophagy | Bcr-Abl | Src | TargetMol [targetmol.com]
- 17. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 20. adooq.com [adooq.com]



- 21. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [confirming the dual JAK2/SRC inhibitory action of vortioxetine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611705#confirming-the-dual-jak2-src-inhibitory-action-of-vortioxetine-hydrobromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com